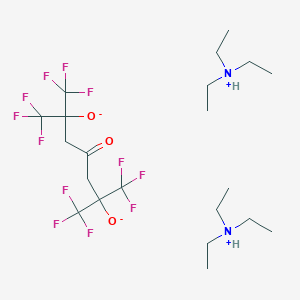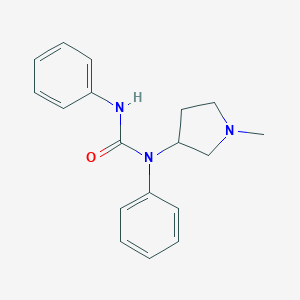
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of acetylcholinesterase and has been studied extensively for its potential use in the treatment of Alzheimer's disease.
Mécanisme D'action
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine in the brain. Acetylcholine is an important neurotransmitter that is involved in the regulation of cognitive function, memory, and learning. By inhibiting the activity of acetylcholinesterase, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. Additionally, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been shown to have antioxidant properties, which can help to protect the brain from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has several advantages and limitations for lab experiments. One advantage is that the compound is a potent inhibitor of acetylcholinesterase, which makes it a valuable tool for studying the role of this enzyme in the regulation of cognitive function. Additionally, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been shown to have antioxidant properties, which can be useful for studying the effects of oxidative stress on the brain.
One limitation of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride is that it is not very selective for acetylcholinesterase, and can also inhibit other enzymes in the brain. This can make it difficult to study the specific effects of acetylcholinesterase inhibition on cognitive function.
Orientations Futures
There are several future directions for the study of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride. One direction is the development of more selective inhibitors of acetylcholinesterase that do not inhibit other enzymes in the brain. Another direction is the study of the compound's effects on other neurotransmitters in the brain, such as dopamine and serotonin. Finally, there is a need for more clinical trials to determine the safety and efficacy of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride in the treatment of Alzheimer's disease.
In conclusion, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride is a chemical compound that has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound acts as a potent inhibitor of acetylcholinesterase, which can improve cognitive function in patients with Alzheimer's disease. While Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has several advantages for lab experiments, there are also limitations to its use. There are several future directions for the study of this compound, including the development of more selective inhibitors of acetylcholinesterase and the study of its effects on other neurotransmitters in the brain.
Méthodes De Synthèse
The synthesis of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride involves the reaction of 1-(3,5-xylyloxy)-2-propylamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 2-(2-methylpiperidino)ethanol in the presence of hydrochloric acid to yield the hydrochloride salt of the final product.
Applications De Recherche Scientifique
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride has been extensively studied for its potential use in the treatment of Alzheimer's disease. The compound acts as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride increases the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Propriétés
Numéro CAS |
101491-86-5 |
|---|---|
Nom du produit |
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(2-methylpiperidino)ethyl ester, hydrochloride |
Formule moléculaire |
C22H37ClN2O3 |
Poids moléculaire |
413 g/mol |
Nom IUPAC |
2-(2-methylpiperidin-1-ium-1-yl)ethyl N-[1-(3,5-dimethylphenoxy)propan-2-yl]-N-ethylcarbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-6-24(20(5)16-27-21-14-17(2)13-18(3)15-21)22(25)26-12-11-23-10-8-7-9-19(23)4;/h13-15,19-20H,6-12,16H2,1-5H3;1H |
Clé InChI |
BXDMZPWBEHLDKS-UHFFFAOYSA-N |
SMILES |
CCN(C(C)COC1=CC(=CC(=C1)C)C)C(=O)OCC[NH+]2CCCCC2C.[Cl-] |
SMILES canonique |
CCN(C(C)COC1=CC(=CC(=C1)C)C)C(=O)OCC[NH+]2CCCCC2C.[Cl-] |
Synonymes |
2-(2-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl N-[1-(3,5-dimethy lphenoxy)propan-2-yl]-N-ethyl-carbamate chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




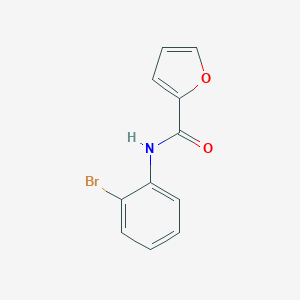
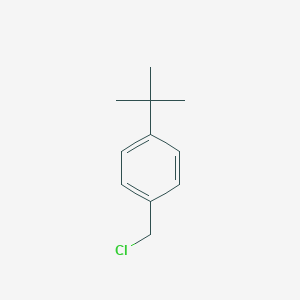
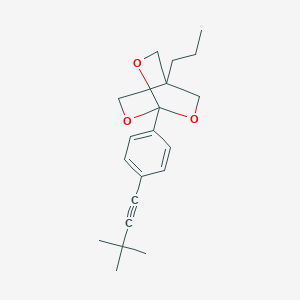

![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
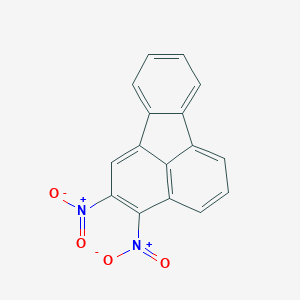
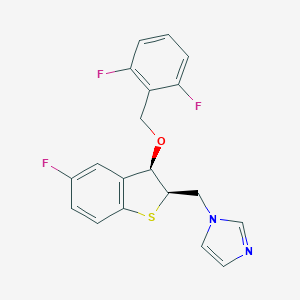
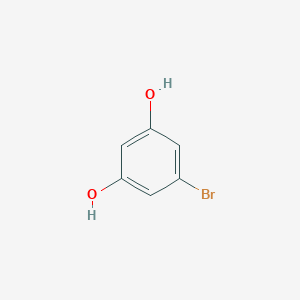

![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)
